molecular formula C11H19N3O B14892599 n-(3-(1h-Pyrazol-1-yl)propyl)pivalamide

n-(3-(1h-Pyrazol-1-yl)propyl)pivalamide

Cat. No.: B14892599
M. Wt: 209.29 g/mol
InChI Key: KJZGSBXHVDUINJ-UHFFFAOYSA-N
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Description

n-(3-(1h-Pyrazol-1-yl)propyl)pivalamide is a chemical compound with the molecular formula C11H19N3O It is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(3-(1h-Pyrazol-1-yl)propyl)pivalamide typically involves the reaction of 1H-pyrazole with 3-bromopropylamine, followed by the introduction of a pivaloyl group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

n-(3-(1h-Pyrazol-1-yl)propyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole nitrogen can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of N-substituted pyrazole derivatives.

Scientific Research Applications

n-(3-(1h-Pyrazol-1-yl)propyl)pivalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of n-(3-(1h-Pyrazol-1-yl)propyl)pivalamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole: The parent compound of the pyrazole family.

    3-(1H-Pyrazol-1-yl)propylamine: A precursor in the synthesis of n-(3-(1h-Pyrazol-1-yl)propyl)pivalamide.

    Pivalamide: A compound containing the pivaloyl group, used in various chemical syntheses.

Uniqueness

This compound is unique due to the combination of the pyrazole ring and the pivaloyl group. This combination imparts specific chemical and biological properties that are not observed in the individual components. The presence of the pyrazole ring enhances its potential as a bioactive compound, while the pivaloyl group can influence its solubility and stability.

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

2,2-dimethyl-N-(3-pyrazol-1-ylpropyl)propanamide

InChI

InChI=1S/C11H19N3O/c1-11(2,3)10(15)12-6-4-8-14-9-5-7-13-14/h5,7,9H,4,6,8H2,1-3H3,(H,12,15)

InChI Key

KJZGSBXHVDUINJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCCCN1C=CC=N1

Origin of Product

United States

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